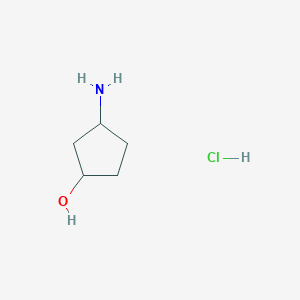

3-Aminocyclopentanol hydrochloride

Beschreibung

Significance as a Chiral Building Block in Organic Synthesis

The primary significance of 3-aminocyclopentanol (B77102) hydrochloride in organic synthesis lies in its nature as a chiral building block. Chiral molecules are non-superimposable on their mirror images, and the specific spatial arrangement of atoms is often crucial for the biological activity of a compound. The use of enantiomerically pure building blocks like 3-aminocyclopentanol hydrochloride allows chemists to construct complex target molecules with a high degree of stereochemical control. This is particularly important in the synthesis of natural products and pharmaceuticals, where only one enantiomer may exhibit the desired therapeutic effect. The compound's functional groups, the amine and the hydroxyl, can be selectively modified or used to form new bonds, enabling the construction of intricate molecular architectures.

Role in Medicinal Chemistry and Pharmaceutical Development

A notable example of its application is in the synthesis of the anti-HIV drug Bictegravir. google.com In this context, the specific stereoisomer (1R,3S)-3-aminocyclopentanol hydrochloride is a key chiral intermediate, underscoring the importance of stereochemistry in drug design and function. google.com Furthermore, derivatives of 3-aminocyclopentanol have been explored for their potential in treating conditions such as rheumatoid arthritis and psoriasis.

Historical Context of Synthetic Approaches and Evolution of Methodologies

The synthesis of this compound has evolved over time, with researchers continuously seeking more efficient, cost-effective, and stereoselective methods. Early synthetic routes often suffered from drawbacks such as the use of expensive starting materials, low yields, and difficulties in controlling chirality. google.comgoogle.com For instance, some methods relied on the use of costly chiral sources or involved hazardous reagents like sodium azide (B81097). google.comgoogle.com

Below is a summary of various stereoisomers of this compound and their key features:

| Stereoisomer | CAS Number | Key Features |

| (1R,3S)-3-Aminocyclopentanol hydrochloride | 1279032-31-3 | A key chiral intermediate in the synthesis of the anti-HIV drug Bictegravir. google.com |

| (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | A cis-configured stereoisomer used as a synthetic intermediate in pharmaceutical research. |

| cis-3-Aminocyclopentanol hydrochloride | 1284248-73-2 | A general term for cis-isomers, it is an important intermediate for medicines and chemical additives. google.comnih.gov |

| trans-3-Aminocyclopentanol hydrochloride | 124555-33-5 | A trans-configured stereoisomer that serves as a pharmacological intermediate. |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347110 | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184919-69-4 | |

| Record name | Cyclopentanol, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184919-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization

Stereoselective Synthesis of 3-Aminocyclopentanol (B77102) Hydrochloridebenchchem.comgoogle.com

The stereoselective synthesis of 3-Aminocyclopentanol hydrochloride is critical for its use in pharmaceutical applications where specific three-dimensional arrangements of atoms are necessary for biological activity. The primary challenge lies in controlling the two chiral centers on the cyclopentane (B165970) ring to produce the desired (1R,3S) isomer with high purity. google.com Strategies to achieve this include both chiral synthesis, which builds the molecule from chiral precursors, and chiral resolution, which separates a mixture of stereoisomers. google.com While chiral resolution, through enzymatic or chemical means, has a theoretical maximum yield of 50%, chiral synthesis offers a more efficient pathway by directing the formation of the desired isomer from the outset. google.com

Enantioselective Pathways and Chiral Control Strategiesbenchchem.comgoogle.comgoogle.com

Enantioselective pathways are designed to overcome the challenges of difficult chiral control in the synthesis of this compound. google.com These strategies are crucial for producing the optically pure (1R,3S) isomer, avoiding the formation of a racemic mixture that would require subsequent separation. google.com The main approaches involve asymmetric reactions where a chiral influence, such as a catalyst or an auxiliary, directs the formation of one enantiomer over the other.

A prominent strategy for establishing the stereochemistry of the cyclopentane ring is the catalytic asymmetric Diels-Alder reaction. google.com This cycloaddition reaction, typically between cyclopentadiene (B3395910) and a dienophile, is capable of creating multiple chiral centers in a single, highly controlled step. google.comprinceton.edu The use of a chiral catalyst ensures that the reactants combine in a specific orientation, leading to a high enantiomeric excess of the desired bicyclic intermediate. princeton.edunih.gov This intermediate then undergoes further transformations, including reduction, deprotection, and acidification, to yield the final (1R,3S)-3-Aminocyclopentanol hydrochloride product. wipo.intgoogle.com

| Catalyst System | Diene | Dienophile Type | Enantioselectivity (ee) | Diastereoselectivity (dr) | Source |

|---|---|---|---|---|---|

| Chiral N,N'-dioxide-Cu(OTf)₂ | Cyclopentadiene | β,γ-unsaturated α-ketoesters | Up to >99% | Up to 99:1 | nih.gov |

| Chiral Amine (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) | Cyclohexadiene | α,β-Unsaturated Aldehyde | 94% | 1:14 (exo:endo) | princeton.edu |

| Silylated C-H Acid/Silylating Reagent | Cyclopentadiene | Cinnamates | Up to 97:3 (er) | >20:1 | nih.gov |

Copper complexes are frequently employed as Lewis acid catalysts in asymmetric Diels-Alder reactions. nih.govmdpi.com In the synthesis of this compound precursors, a chiral ligand coordinates to a copper(II) center, creating a chiral catalytic environment. google.comwipo.intnih.gov This chiral catalyst then activates the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more reactive towards the diene (cyclopentadiene). princeton.edu The specific geometry of the chiral ligand-copper complex blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face. This facial discrimination is the basis for the chiral induction, leading to the preferential formation of one enantiomer of the Diels-Alder adduct. nih.gov The efficiency of these copper-catalyzed systems allows for remarkably low catalyst loadings, sometimes as low as 0.1-1.5 mol%. nih.gov

A specific method for inducing chirality in the Diels-Alder reaction involves using an amide formed from a chiral carboxylic acid and hydroxylamine (B1172632) (azanol) as a chiral source. wipo.intgoogle.com This N-acylhydroxylamine compound, derived from a chiral hydroxy acid ester, acts as a chiral inducer. google.com It is used to generate a chiral dienophile in situ. In a process catalyzed by copper, this chiral entity reacts with cyclopentadiene. wipo.intgoogle.com The inherent chirality of the carboxylic acid derivative directs the stereochemical outcome of the cycloaddition, leading to a chiral Diels-Alder product which is then converted to the target molecule. wipo.int This method is advantageous as the chiral auxiliary can often be recovered and recycled after the key reaction sequence. google.com

Enantioselective Reductions of Cyclopentanone (B42830) Derivativesbenchchem.com

An alternative or complementary enantioselective strategy involves the asymmetric reduction of a prochiral cyclopentanone derivative. In this pathway, a ketone, such as 3-amino-cyclopentanone, is reduced to the corresponding alcohol. The key to this approach is the use of a chiral reducing agent or a catalyst that can differentiate between the two faces of the carbonyl group, leading to the preferential formation of one alcohol stereoisomer.

Biocatalysis offers a highly selective and environmentally benign method for the asymmetric reduction of ketones. tudelft.nl Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. tudelft.nlnih.gov In the synthetic direction, they are highly effective for the enantioselective reduction of ketones to furnish chiral secondary alcohols. nih.gov

| Enzyme Class | Reaction Type | Substrate Type | Key Advantage | Source |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Ketones | High enantioselectivity for producing specific (R)- or (S)-alcohols. | tudelft.nlnih.gov |

| Lipase (B570770) | Kinetic Resolution | Racemic Alcohols/Esters | Selective acylation of one enantiomer from a racemic mixture. | google.comresearchgate.net |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketones | Direct synthesis of chiral amines from ketones. | frontiersin.orgresearchgate.net |

Borohydride-Mediated Stereocontrol Challenges

The synthesis of specific stereoisomers of this compound presents considerable challenges, particularly when using traditional reduction methods. One common approach involves the reduction of a 3-aminocyclopentanone (B3224326) precursor using sodium borohydride (B1222165). However, this method is often plagued by poor stereocontrol. Research indicates that the borohydride-mediated reduction can result in a low enantiomeric excess (ee) of ≤70%. This lack of stereoselectivity is attributed to competing keto-enol tautomerization, which complicates the controlled synthesis of the desired isomer. Consequently, older synthetic routes that relied on reagents like sodium borohydride were not only hazardous but also inefficient in producing a stereochemically pure product, necessitating extensive purification steps. google.com

Chiral Resolution Techniques

To overcome the challenges of stereocontrol in direct synthesis, various chiral resolution techniques are employed to separate enantiomers from a racemic mixture. These methods are critical for obtaining the enantiomerically pure compounds required for pharmaceutical applications. google.commdpi.com The primary strategies include enzymatic kinetic resolution and the separation of diastereomers formed by reacting the racemic mixture with a chiral auxiliary. google.com

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Transesterification)

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the high enantioselectivity of enzymes, most notably lipases, to separate enantiomers. mdpi.comnih.gov In this process, a lipase enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. mdpi.comorganic-chemistry.org A common application is lipase-catalyzed transesterification, where an acyl group is transferred from an acyl donor (like vinyl acetate) to one of the enantiomers of the aminocyclopentanol precursor. nih.govgoogle.com This transforms one enantiomer into an ester, which has different physical properties from the unreacted amino alcohol enantiomer, allowing for their separation. mdpi.com

A specific industrial method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride utilizes a lipase-catalyzed reaction to achieve chiral separation. google.com In this process, the optical selectivity of the lipase in the presence of vinyl acetate (B1210297) results in the desired high optical purity. google.com Various lipases are effective for this purpose, as detailed in the table below.

Table 1: Lipases Used in the Kinetic Resolution of 3-Aminocyclopentanol Precursors

| Lipase Catalyst |

|---|

| Novozym 435 |

| Lipozyme TL |

| Lipozyme RM |

| Lipase PS "Amano" SD |

Data sourced from patent CN112574046A google.com

This biocatalytic approach is favored for its mild reaction conditions and high selectivity, representing a significant improvement over classical chemical resolution methods. mdpi.comnih.gov

Diastereomer Formation for Chiral Separation

Another effective method for chiral separation involves converting the mixture of enantiomers into a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties such as solubility and boiling points. ucl.ac.ukyoutube.com This difference allows for their separation using standard laboratory techniques like fractional crystallization or chromatography. ucl.ac.uknih.gov

In the context of 3-aminocyclopentanol, the racemic amine is reacted with a single, pure enantiomer of a chiral resolving agent, such as a chiral carboxylic acid. google.comwipo.int This reaction produces a pair of diastereomeric salts or amides. ucl.ac.ukwipo.int Due to their differing solubilities, one diastereomer can often be selectively crystallized from the solution, leaving the other behind. ucl.ac.uk Subsequent chemical treatment of the separated diastereomer removes the chiral auxiliary, yielding the desired enantiomerically pure aminocyclopentanol.

For instance, one patented method uses an amide formed from a chiral carboxylic acid and hydroxylamine as a chiral source. wipo.int This chiral precursor is then used in a Diels-Alder reaction to produce a bicyclic intermediate with high diastereomeric excess, which is then converted to the final product. wipo.int This strategy effectively builds the required stereochemistry into the molecule by leveraging the properties of diastereomeric intermediates. google.comwipo.int

Optimized Synthetic Routes for Industrial Relevance

The growing demand for enantiomerically pure this compound as a key pharmaceutical intermediate has driven the development of optimized synthetic routes suitable for large-scale industrial production. google.com These optimizations focus on moving away from dangerous and inefficient traditional methods toward safer, more economical, and environmentally sustainable processes. google.com

Cost-Effective and Environmentally Benign Methodologies

Modern synthetic strategies have been engineered to be safer, more efficient, and environmentally friendly. google.com A key innovation has been the replacement of dangerous reagents. For example, one optimized process replaces the hazardous sodium azide (B81097) and the stereochemically inefficient sodium borohydride reduction. google.com Instead, it utilizes a sodium periodate-catalyzed cyclization followed by hydrogenation to open the ring and deprotect the amine. google.com This updated method significantly enhances safety and reduces energy consumption by allowing the reaction to proceed at low temperatures for a shorter duration (4-6 hours). google.com

Further optimizations include:

Purification: Column chromatography is replaced with a more straightforward salifying crystallization process, which reduces solvent usage and simplifies purification while achieving high product purity (>98%). google.com

Biocatalysis: The integration of enzymatic steps, such as lipase-catalyzed resolution, provides a green alternative to chemical catalysts, operating under mild conditions with high selectivity. google.com

These advancements have led to dramatic improvements in production metrics, as summarized in the table below.

Table 2: Comparison of Traditional vs. Optimized Synthesis Process

| Parameter | Traditional Process | Optimized Process |

|---|---|---|

| Key Reagents | Sodium Azide, Sodium Borohydride | Sodium Periodate, Hydrogenation |

| Reaction Time | 16-18 hours (heating) | 4-6 hours (low temperature) |

| Safety | High risk (toxic, explosive reagents) | Greatly reduced risk |

| Purity | Low, requires complex purification | High (>98% GC) |

| Total Yield | Low | ~36.5% |

| Cost | High | Reduced by 40-50% |

Data sourced from patent CN102633657A google.com

These optimized routes provide a robust framework for the industrial production of this compound that is not only economically viable but also aligns with the principles of green chemistry. google.com

Scale-Up Considerations and Process Efficiency Improvements

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on efficiency, cost-effectiveness, and safety. A key strategy for large-scale production involves the use of continuous flow reactors for hydrogenation steps. acs.org For instance, the hydrogenation of a 3-nitrocyclopentanol precursor using a Raney nickel catalyst can be effectively performed in a tubular reactor. acs.org This approach offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. acs.org

Process efficiency is heavily influenced by the choice of reagents and synthetic routes. Early routes were often hampered by expensive reagents, such as sodium periodate, which made cost control for industrial production difficult. nih.govwikipedia.org Newer, more economical processes have been developed to circumvent these issues. One such improved route involves a hetero-Diels-Alder reaction followed by several transformation steps, utilizing less expensive starting materials and catalysts, which can reduce production costs by as much as 30% compared to older batch processes. acs.orgnih.gov

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Typical Catalyst | Palladium on Carbon | Raney Nickel | acs.org, dntb.gov.ua |

| Productivity | Lower Throughput | Space-Time Yield: 1.2 kg/L ·h | acs.org |

| Catalyst Lifetime | Variable | Up to 1,200 hours | acs.org |

| Cost | Higher (e.g., expensive reagents) | Reduced by ~30% | acs.org, nih.gov |

| Safety | Higher risk with large volumes | Improved control, smaller volumes | wikipedia.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. A pivotal transformation in many modern synthetic routes is the hetero-Diels-Alder reaction, a type of pericyclic [4+2] cycloaddition. nih.govwikipedia.orgwikipedia.org In this step, a conjugated diene (such as cyclopentadiene) reacts with a heterodienophile (like a nitrosyl compound) to form a six-membered heterocyclic ring, which serves as a key intermediate. nih.govwikipedia.orggoogle.com This reaction constructs the cyclopentane core and establishes the relative stereochemistry of the amino and hydroxyl groups.

One reported mechanism involves the in situ generation of tert-butyl nitrosyl carbonate from tert-butyl hydroxylamine carbonate, catalyzed by a copper chloride and 2-ethyl-2-oxazoline (B78409) system. nih.gov This highly reactive nitrosyl compound then immediately undergoes a hetero-Diels-Alder reaction with cyclopentadiene. nih.govgoogle.com Subsequent steps involve the selective reduction of the nitrogen-oxygen bond, often with a system like zinc powder in acetic acid, followed by enzymatic resolution and hydrogenation of the double bond to yield the saturated cyclopentane ring. nih.gov The final steps typically involve the removal of protecting groups and salt formation with hydrochloric acid to give the target product. nih.govwikipedia.org

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic studies are essential for defining optimal reaction conditions. While specific studies for this compound are not widely published, analysis of analogous reactions, such as the synthesis of cyclopentanol (B49286) from cyclopentene (B43876), provides valuable insights. caymanchem.com Thermodynamic calculations for the related addition-esterification and transesterification reactions show that they are typically exothermic (negative enthalpy change, ΔH°). caymanchem.com

The change in Gibbs free energy (ΔG°) for these reactions tends to increase with temperature, indicating that lower temperatures are thermodynamically favorable for achieving higher equilibrium conversion. caymanchem.com For example, in the synthesis of cyclopentanol, the ideal temperature range for the initial addition-esterification is 333.15 to 353.15 K, while the subsequent transesterification is optimal between 323.15 and 343.15 K. caymanchem.com

Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, can be applied to describe the reaction rates in catalyzed systems. google.com These models help elucidate the rate-determining steps, which are often controlled by surface reactions on the catalyst. google.com The apparent activation energy, a key kinetic parameter, can be determined from these models, providing a quantitative measure of the temperature sensitivity of the reaction rate. google.com

| Thermodynamic Parameter | Value at 298.15 K (kJ/mol) | Significance | Reference |

| Enthalpy Change (ΔH°) | -45.54 | Exothermic reaction, releases heat | caymanchem.com |

| Gibbs Free Energy (ΔG°) | -3.70 | Spontaneous reaction | caymanchem.com |

| Entropy Change (ΔS°) | -140.32 J/(mol·K) | Decrease in disorder | caymanchem.com |

| Note: Data is for the representative addition-esterification of cyclopentene with acetic acid. |

Catalyst Design and Ligand Effects in Asymmetric Synthesis

Achieving the desired stereochemistry in this compound is the most critical aspect of its synthesis, making catalyst and ligand design paramount. Asymmetric synthesis relies on chiral catalysts or auxiliaries to control the formation of enantiomers. google.com

Several catalytic strategies are employed:

Enzymatic Resolution: Lipases, such as Novozym 435, are used for the kinetic resolution of racemic intermediates. nih.gov In one method, a lipase selectively catalyzes the acylation of one enantiomer of an amino alcohol intermediate, allowing the two enantiomers to be separated. nih.gov

Metal-Catalyzed Asymmetric Reactions:

Copper Catalysis: A combination of a copper salt (e.g., copper chloride) and a chiral ligand (e.g., 2-ethyl-2-oxazoline) is used to catalyze the asymmetric hetero-Diels-Alder reaction, which establishes the key stereocenters early in the synthesis. nih.govrsc.org

Hydrogenation Catalysts: Noble metal catalysts like palladium on carbon (Pd/C) and Raney nickel are widely used for hydrogenation steps, such as the reduction of a double bond in a cyclopentene intermediate or the removal of a benzyl-type protecting group. nih.govdntb.gov.ua The choice of catalyst and support can influence the stereochemical outcome.

Asymmetric Reduction: Chiral organoborane reagents, such as an oxazaborolidine catalyst, can be used for the asymmetric reduction of a ketone to a secondary alcohol, directly creating a chiral center with high enantioselectivity. google.com

The ligand plays a crucial role in transition metal catalysis by creating a chiral environment around the metal center, which directs the approach of the substrate and controls the stereochemistry of the product. acs.org

| Catalyst / Reagent | Reaction Type | Purpose | Reference |

| Lipase (e.g., Novozym 435) | Kinetic Resolution | Chiral separation of enantiomers | nih.gov |

| Copper Chloride / 2-ethyl-2-oxazoline | Hetero-Diels-Alder | Asymmetric cycloaddition to set stereocenters | nih.gov |

| Palladium on Carbon (Pd/C) | Hydrogenation | C=C bond reduction, deprotection | nih.gov, dntb.gov.ua |

| Raney Nickel | Hydrogenation | Industrial scale C=C and nitro group reduction | acs.org, dntb.gov.ua |

| Oxazaborolidine | Asymmetric Reduction | Enantioselective reduction of ketones | google.com |

In Situ Monitoring Techniques for Reaction Pathway Elucidation

To ensure robust and reproducible synthetic processes, especially in pharmaceutical manufacturing, real-time monitoring and control are essential. This is the core principle of Process Analytical Technology (PAT), a framework encouraged by regulatory agencies. wikipedia.org PAT utilizes in-line and on-line analytical tools to monitor Critical Process Parameters (CPPs) in real time, allowing for a deeper understanding of the reaction pathway and immediate process adjustments. nih.govresearchgate.net

For the synthesis of this compound and similar chiral intermediates, several in situ techniques are valuable:

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the concentration of reactants, intermediates, and products in the reaction vessel without sampling. researchgate.net They can track the disappearance of starting materials and the formation of key functional groups, providing real-time kinetic profiles. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to monitor the progress of reactions, providing detailed structural information on all species in the solution. researchgate.net For example, ¹H NMR spectroscopy has been used to create time-course studies of Diels-Alder reactions. researchgate.net

Chromatographic Methods: While often used for offline analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for monitoring reaction progress and ensuring the purity of intermediates at various stages. acs.orgwikipedia.org They are particularly important for assessing the enantiomeric purity of the product.

By implementing these techniques, manufacturers can gain a comprehensive understanding of the reaction, identify potential deviations from the desired pathway, and ensure the final product meets stringent quality specifications. nih.govresearchgate.net

Stereochemical Aspects and Conformational Analysis

Diastereomeric and Enantiomeric Forms of 3-Aminocyclopentanol (B77102) Hydrochloride

The existence of two chiral centers in 3-Aminocyclopentanol gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs, in turn, are diastereomeric to one another.

The cis and trans configurations lead to distinct physical and chemical properties. For instance, the different spatial arrangements of the functional groups can result in varied interactions with biological targets and metabolic enzymes.

| Isomer Type | Description | Examples of Enantiomeric Pairs |

| cis | Amino and hydroxyl groups are on the same side of the cyclopentane (B165970) ring. | (1R,3S)-3-Aminocyclopentanol hydrochloride and (1S,3R)-3-Aminocyclopentanol hydrochloride |

| trans | Amino and hydroxyl groups are on opposite sides of the cyclopentane ring. | (1R,3R)-3-Aminocyclopentanol hydrochloride and (1S,3S)-3-Aminocyclopentanol hydrochloride |

Each diastereomer of 3-Aminocyclopentanol hydrochloride exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) notation. For example, the cis isomer comprises the (1R,3S) and (1S,3R) enantiomers, while the trans isomer consists of the (1R,3R) and (1S,3S) enantiomers. vulcanchem.com

The enantiomeric purity of a specific stereoisomer is a critical parameter, particularly in pharmaceutical applications where often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause adverse effects. nih.govmdpi.compatsnap.com The assessment of enantiomeric purity for this compound is typically achieved through techniques such as chiral High-Performance Liquid Chromatography (HPLC) and polarimetry. A high enantiomeric excess (ee), often ≥97%, is a prerequisite for its use in the synthesis of enantiomerically pure drugs.

| Enantiomer | Diastereomer | Absolute Configuration |

| (1R,3S)-3-Aminocyclopentanol hydrochloride | cis | 1R, 3S |

| (1S,3R)-3-Aminocyclopentanol hydrochloride | cis | 1S, 3R |

| (1R,3R)-3-Aminocyclopentanol hydrochloride | trans | 1R, 3R |

| (1S,3S)-3-Aminocyclopentanol hydrochloride | trans | 1S, 3S |

Conformational Preferences and Interconversion Dynamics

The cyclopentane ring is not planar. To alleviate torsional strain that would arise from an eclipsed arrangement of substituents in a planar conformation, it adopts puckered conformations. The two most common non-planar conformations for a five-membered ring are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry) forms.

In the context of this compound, the substituents (amino and hydroxyl groups) will occupy specific positions in these conformations. The relative energies of these conformers and the preferred positions of the substituents (axial vs. equatorial-like) are influenced by steric and electronic factors. For instance, bulky substituents generally prefer to occupy equatorial-like positions to minimize steric hindrance.

The cyclopentane ring is highly flexible and undergoes a dynamic process called pseudorotation. wikipedia.org This is a low-energy process where the pucker of the ring moves around the ring, leading to a continuous interconversion between various envelope and twist conformations. This dynamic nature means that at room temperature, the molecule is not locked into a single conformation but rather exists as a population of rapidly interconverting conformers. The energy barriers for these interconversions in substituted cyclopentanes are generally low, allowing for rapid conformational changes. While specific energy barriers for this compound are not extensively documented in the readily available literature, the principle of rapid pseudorotation is a key aspect of its conformational dynamics.

Influence of Stereochemistry on Chemical Reactivity and Biological Recognition

The specific three-dimensional arrangement of the amino and hydroxyl groups in the different stereoisomers of this compound plays a pivotal role in their chemical reactivity and, most importantly, in their recognition by biological systems such as enzymes and receptors. mhmedical.com

The spatial orientation of the functional groups dictates how a molecule can fit into the active site of an enzyme or the binding pocket of a receptor. patsnap.com This "lock and key" or "induced fit" model of molecular recognition is highly dependent on the stereochemistry of the ligand. For example, the ability of the amino and hydroxyl groups to form hydrogen bonds and engage in other non-covalent interactions with a biological target is critically dependent on their relative positions. vulcanchem.com

A notable example of the significance of stereochemistry is the use of specific isomers of 3-aminocyclopentanol as chiral building blocks in the synthesis of pharmaceuticals. The precise stereochemical configuration is often a prerequisite for the desired therapeutic effect. The different stereoisomers can exhibit vastly different biological activities, with one enantiomer being a potent therapeutic agent while its mirror image may be significantly less active or even inactive. nih.govmdpi.com This highlights the importance of stereoselective synthesis and the use of enantiomerically pure starting materials in drug development.

The chemical reactivity of the amino and hydroxyl groups can also be influenced by their stereochemical relationship. The proximity and orientation of these groups in the cis versus the trans isomers can affect their ability to participate in intramolecular reactions or influence the reactivity of neighboring atoms.

Chemical Transformations and Derivatization Studies

Reactivity of the Amino and Hydroxyl Functional Groups

The presence of both an amino and a hydroxyl group on the cyclopentane (B165970) ring provides 3-aminocyclopentanol (B77102) hydrochloride with a versatile chemical nature, enabling it to undergo a range of reactions at these specific sites.

The amino group of 3-aminocyclopentanol hydrochloride can act as a nucleophile, participating in substitution reactions. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the displacement of a leaving group and the formation of a new covalent bond. For instance, the amino group can react with alkyl halides or other electrophiles to form more complex amine derivatives.

The hydroxyl group can also be a site for nucleophilic substitution, typically after conversion to a better leaving group. For example, protonation of the hydroxyl group in an acidic medium allows it to leave as a water molecule, creating a carbocation that can be attacked by a nucleophile. Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups in nucleophilic substitution reactions.

Halogenating agents such as thionyl chloride or phosphorus tribromide can be utilized to substitute the hydroxyl group with a halogen atom.

General nucleophiles that can react with halogenoalkane derivatives include hydroxide (B78521) ions (OH⁻), water (H₂O), cyanide ions (CN⁻), and ammonia (B1221849) (NH₃). cognitoedu.org The reaction with cyanide is particularly useful as it extends the carbon chain by one carbon atom. youtube.com These reactions can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the substrate and the reaction conditions. cognitoedu.orglibretexts.org

The functional groups of 3-aminocyclopentanol lend themselves to both oxidation and reduction reactions. The secondary hydroxyl group can be oxidized to a ketone (cyclopentanone derivative). Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromium trioxide under acidic conditions. In organic chemistry, the addition of a C-O bond or the removal of a C-H bond is generally considered an oxidation. vaia.com

Conversely, the amino group can be involved in reduction processes. While the amino group itself is already in a reduced state, its derivatives can be reduced. For example, if the amino group is part of a larger functional group like an amide or a nitro group in a precursor molecule, it can be reduced to the primary amine. Common reducing agents for such transformations include sodium borohydride (B1222165) or lithium aluminum hydride. The addition of hydrogen or the removal of oxygen signifies a reduction reaction. vaia.com A notable synthesis of 3-aminocyclopentanol involves the reduction of 3-aminocyclopentanone (B3224326) using sodium borohydride.

| Reaction Type | Functional Group | Product | Common Reagents |

| Oxidation | Hydroxyl (-OH) | Ketone (=O) | Potassium permanganate, Chromium trioxide |

| Reduction | Precursor to Amine | Amine (-NH₂) | Sodium borohydride, Lithium aluminum hydride |

Synthetic Utility as a Precursor in Organic Synthesis

The chiral nature and bifunctionality of this compound make it a significant chiral building block in the synthesis of more complex and often biologically active molecules.

(1R,3S)-3-Aminocyclopentanol is a key intermediate in the synthesis of several pharmaceutical compounds. Its most prominent application is in the synthesis of the anti-AIDS drug Bictegravir, an integrase strand transfer inhibitor. google.com The specific stereochemistry of the (1R,3S)-isomer is crucial for the biological activity of the final drug molecule. The compound's well-defined three-dimensional structure allows for precise control over the stereochemistry of the target molecule during synthesis.

While this compound itself is often the product of a cycloaddition reaction, its derivatives can potentially be used in the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements in the ring, typically carbon and a heteroatom like nitrogen, oxygen, or sulfur. nih.gov

The synthesis of certain stereoisomers of this compound can be achieved through a hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. google.comgoogle.com For example, a method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride involves the in-situ formation of tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene (B3395910). google.com Another approach uses an N-acyl hydroxylamine (B1172632) compound to induce an asymmetric cycloaddition with cyclopentadiene to construct the two chiral centers of the target product. google.comgoogle.com

The "tert-amino effect" is a strategy used in heterocyclic chemistry for the synthesis of fused heterocyclic systems, which involves the intramolecular cyclization of tertiary amine derivatives. beilstein-journals.org Transition-metal-catalyzed intramolecular cyclization is another powerful method for synthesizing medium-sized heterocycles. nih.gov These general principles of heterocycle synthesis could potentially be applied to derivatives of 3-aminocyclopentanol.

| Cycloaddition Approach | Key Reactants | Purpose |

| Hetero-Diels-Alder | tert-butyl nitrosyl carbonate, cyclopentadiene | Synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride |

| Asymmetric Cycloaddition | N-acyl hydroxylamine, cyclopentadiene | Chiral synthesis of (1R,3S)-3-amino-1-cyclopentanol |

Advanced Derivatization for Analytical and Functional Purposes

To facilitate analysis or to impart specific functions, this compound can be chemically modified or derivatized.

For analytical purposes, particularly in liquid chromatography, derivatization is often employed to enhance the detectability of amino compounds. lcms.czshimadzu.com Pre-column derivatization involves reacting the analyte with a derivatizing reagent before it enters the chromatographic column. lcms.czshimadzu.com This is a common technique for the analysis of amino acids and other primary amines.

Common derivatizing reagents for primary amines like the amino group in 3-aminocyclopentanol include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). shimadzu.com These reagents react with the amine to form highly fluorescent or UV-absorbent derivatives, which can be detected with high sensitivity by HPLC systems equipped with fluorescence or UV detectors. lcms.czshimadzu.com Automated pre-column derivatization can be performed using modern HPLC autosamplers, which mix the sample with the derivatizing reagents prior to injection. lcms.cz

| Derivatization Reagent | Purpose | Detection Method |

| o-Phthalaldehyde (OPA) | Forms fluorescent derivative | Fluorescence Detection |

| 9-Fluorenylmethyl chloroformate (FMOC) | Forms fluorescent derivative | Fluorescence Detection |

| Phenyl isothiocyanate (PITC) | Forms UV-absorbent derivative | UV Detection |

Chiral Derivatizing Agent Applications for Enantioseparation

Following a comprehensive review of scientific literature, no specific studies detailing the application of this compound as a chiral derivatizing agent for the purpose of enantioseparation were identified. The available research predominantly describes the synthesis of this chiral amino alcohol, rather than its use to derivatize and separate other chiral molecules. General methods for the enantioseparation of amines and alcohols often involve derivatization with other reagents, such as trifluoroacetic anhydride (B1165640) or 9-anthraldehyde, to form diastereomers that can be separated chromatographically. nih.govkoreascience.kr However, the use of this compound for this purpose is not documented in the consulted sources.

Synthesis of N-Acylated and O-Protected Derivatives

The synthesis of this compound often proceeds through intermediates that have the amino and hydroxyl functional groups chemically protected. The strategic use of N-acylation and O-protection is crucial for achieving the desired stereochemistry and preventing unwanted side reactions during the synthetic sequence.

N-acylated derivatives are key precursors in several synthetic routes. For instance, N-acyl hydroxylamine compounds are utilized as chiral sources in asymmetric cycloaddition reactions to construct the chiral centers of the target molecule. google.com One approach involves the one-step ammonolysis of a chiral hydroxy acid ester with hydroxylamine to generate the N-acyl hydroxylamine compound, which then undergoes a cycloaddition reaction with cyclopentadiene. google.com The acylation of amines is a fundamental reaction for protecting the amino group, and various methods have been developed for this purpose, often employing acylating agents like acetic anhydride or acetyl chloride. orientjchem.org

Similarly, O-protected intermediates are common in the synthesis of this compound. For example, chemoenzymatic methods may involve the kinetic resolution of a racemic N-protected 4-aminocyclopent-2-en-1-yl acetate (B1210297) using lipases. The final step in many syntheses is the deprotection of these N-acylated and O-protected precursors to yield the desired this compound. wipo.int

The table below summarizes some of the N-acylated and O-protected derivatives and the reaction conditions for their transformation in the synthesis of this compound.

| Precursor Type | Protecting Group / Acyl Group | Reagents and Conditions for Deprotection/Transformation | Product | Reference |

| N-Acyl Hydroxylamine | (R)-N, 2-dihydroxy-2-tert-butyl acetamide | 1. Cycloaddition with cyclopentadiene and NBS in dichloromethane (B109758) at -20°C. 2. Hydrogenation with Raney nickel. 3. Deprotection. | (1R,3S)-3-amino-1-cyclopentanol | google.com |

| N-Acyl Hydroxylamine | Chiral carboxylic acid amide | 1. Copper-catalyzed oxidation reaction. 2. Reduction. 3. Alkaline deprotection. 4. Acidification. | (1R,3S)-3-Aminocyclopentanol hydrochloride | wipo.int |

| O-Acetyl | Acetyl | Lipase-catalyzed chiral separation using vinyl acetate, followed by deacetylation under alkaline conditions (lithium hydroxide-methanol). | (1R,3S)-3-aminocyclopentanol |

Applications in Advanced Materials and Medicinal Chemistry Research

Design and Synthesis of Drug Intermediates

3-Aminocyclopentanol (B77102) hydrochloride, particularly its specific stereoisomers, serves as a critical starting material or intermediate in the synthesis of various pharmacologically relevant molecules. Its rigid cyclopentane (B165970) core and the spatial orientation of its amino and hydroxyl groups are pivotal for achieving the desired stereochemistry in the final drug substance.

Key Intermediate for Antiretroviral Agents (e.g., Bictegravir)

The (1R,3S) stereoisomer of 3-aminocyclopentanol hydrochloride is a crucial chiral intermediate in the synthesis of Bictegravir, a potent antiretroviral agent used in the treatment of HIV-1 infection. google.com Bictegravir is an integrase strand transfer inhibitor (INSTI), a class of drugs that prevents the HIV virus from integrating its genetic material into the host cell's DNA.

The synthesis of Bictegravir involves multiple steps where the chiral integrity of the (1R,3S)-3-aminocyclopentanol intermediate is essential for the final efficacy of the drug. Various synthetic routes have been developed to produce this key intermediate with high optical purity and yield. For instance, one patented method involves the asymmetric reduction of 3-carbonyl cyclopentanecarboxylic acid using an enzyme, followed by a series of reactions including rearrangement, cyclization, and hydrolysis to yield (1R,3S)-3-aminocyclopentanol hydrochloride. google.com Another approach utilizes a hetero-Diels-Alder reaction followed by enzymatic resolution to achieve the desired chirality. google.com

Table 1: Selected Synthetic Approaches for (1R,3S)-3-aminocyclopentanol hydrochloride

| Starting Material | Key Steps | Catalyst/Reagent | Advantage |

| 3-carbonyl cyclopentanecarboxylic acid | Asymmetric reduction, rearrangement cyclization, hydrolysis | Carbonyl reductase, Diphenylphosphoryl azide (B81097) (DPPA) | High selectivity, high yield |

| tert-butyl hydroxylamine (B1172632) carbonate & cyclopentadiene (B3395910) | Hetero Diels-Alder reaction, enzymatic chiral separation, hydrogenation, deprotection | Copper chloride, Lipase (B570770), Palladium on carbon | Novel route, high optical purity |

This table provides a simplified overview of complex multi-step syntheses.

Precursor for Dihydropyrimidinone Derivatives as Receptor Antagonists

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds known for a wide range of biological activities, including acting as receptor antagonists. sctunisie.orgnih.govnih.gov Research has demonstrated that DHPM derivatives can function as potent and selective antagonists for receptors such as the A2B adenosine (B11128) receptor. nih.gov The synthesis of these compounds often involves the Biginelli reaction, a one-pot multicomponent condensation. sctunisie.orgjmchemsci.com

While direct synthesis of DHPMs from this compound is not widely documented, the use of structurally related aminocyclopentane derivatives is established. For example, 1,3-diaminocyclopentane has been used to prepare dihydropyrimidinone derivatives that act as selective alpha1a-receptor antagonists. nih.gov This suggests that the aminocyclopentanol scaffold could be explored for creating novel DHPMs. The amino and hydroxyl groups on the cyclopentane ring of 3-aminocyclopentanol could be functionalized to participate in or be linked to the dihydropyrimidinone core, potentially leading to new derivatives with unique receptor binding profiles.

Development of Compounds Modulating Epigenetic Targets (e.g., p300/CBP Inhibitors)

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are crucial epigenetic regulators involved in controlling gene expression. nih.govnih.gov Their dysregulation is linked to various diseases, including cancer, making them attractive therapeutic targets. nih.govnih.gov The development of small-molecule inhibitors that target the catalytic HAT domain or the bromodomain of p300/CBP is an active area of research. nih.govnih.govnih.gov

Currently, the literature on p300/CBP inhibitors does not prominently feature this compound as a direct precursor. The known inhibitors, such as A-485, often possess different structural scaffolds. nih.gov However, the development of novel inhibitors is an ongoing effort, and chiral building blocks like this compound are valuable for constructing new molecular architectures. Its stereodefined structure could be utilized to design inhibitors that fit precisely into the protein's binding pocket, potentially offering improved potency or selectivity.

Exploration of Biological Activity and Molecular Interactions

The inherent chemical features of this compound and its derivatives make them subjects of research for understanding how small molecules interact with biological macromolecules.

Enzyme Inhibition Mechanisms

This compound is a subject of study for its potential role in enzyme inhibition. The mechanism of action involves its interaction with specific molecular targets, such as enzymes, where the amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecule, potentially leading to the inhibition of an enzymatic pathway.

The types of enzyme inhibition that can be studied include:

Competitive Inhibition: Where a molecule competes with the natural substrate for the enzyme's active site.

Noncompetitive Inhibition: Where an inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency.

Uncompetitive Inhibition: Where the inhibitor binds only to the enzyme-substrate complex.

Derivatives of 3-aminocyclopentanol would be investigated to determine which of these, or other, mechanisms they employ to inhibit specific enzymes, providing insights for designing more potent and selective drugs.

Protein-Ligand Binding Studies

Understanding how a molecule (ligand) binds to a protein is fundamental in drug discovery. The chiral structure of this compound makes it an interesting candidate for protein-ligand binding studies. Its defined three-dimensional shape can influence how it fits into a protein's binding site, affecting both affinity and selectivity.

Techniques used to study these interactions include:

X-ray Crystallography: To determine the three-dimensional structure of a ligand bound to a protein, revealing the precise interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics of the protein and ligand in solution.

Isothermal Titration Calorimetry (ITC): To measure the heat changes upon binding, providing thermodynamic data about the interaction.

These studies help to build a detailed picture of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding event. This knowledge is crucial for the rational design of new therapeutic agents.

Structure-Activity Relationship (SAR) Investigations of Derivatives

The therapeutic potential and biological activity of this compound and its analogs are intrinsically linked to their specific three-dimensional structures. Structure-activity relationship (SAR) studies, which involve the systematic modification of a molecule's structure to observe the resulting changes in biological activity, have been instrumental in elucidating the key chemical features required for the desired therapeutic effects. These investigations have primarily focused on the stereochemistry of the cyclopentane ring and the nature of substituents on the amino group.

A significant body of research on the SAR of aminocyclopentitol derivatives, which are closely related to 3-aminocyclopentanol, has centered on their ability to inhibit glycosidases. nih.gov These enzymes play crucial roles in various biological processes, and their inhibition is a target for the treatment of diseases such as diabetes, influenza, and lysosomal storage disorders.

A detailed analysis of thirty-five different aminocyclopentitol glycosidase inhibitors has revealed critical insights into their mechanism of action. nih.gov The research involved the synthesis and evaluation of aminocyclopentitol analogs of β-D-glucose, β-D-galactose, and α-D-galactose. These analogs featured various alkyl substituents on the amine function, acting as mimics of the aglycon part of natural glycoside substrates. nih.gov

The findings from these studies underscore the paramount importance of stereochemistry in the inhibitory activity of these compounds. A perfect stereochemical correspondence between the aminocyclopentitol inhibitor and the target glycosidase was found to be essential for potent inhibition. This includes the specific α- or β-configuration of the amino group, which needs to match the anomeric selectivity of the enzyme. nih.gov

Furthermore, the introduction of substituents on the nitrogen atom of the amino group has been shown to significantly influence inhibitory potency. For instance, N-benzylated derivatives of aminocyclopentitols have demonstrated stronger inhibitory activities compared to their primary amine counterparts. nih.gov Specifically, N-benzyl-β-D-gluco and N-benzyl-β-D-galacto derivatives were effective inhibitors of β-galactosidase and β-glucosidase, while N-benzyl-α-D-galacto aminocyclopentitol proved to be a potent inhibitor of α-galactosidase. nih.gov

The following interactive data table summarizes the inhibitory activities of selected N-substituted aminocyclopentitol derivatives against various glycosidases, illustrating the impact of structural modifications on their biological function.

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| N-benzyl-β-D-gluco aminocyclopentitol | β-galactosidase | Inhibitor |

| N-benzyl-β-D-gluco aminocyclopentitol | β-glucosidase | Inhibitor |

| N-benzyl-β-D-galacto aminocyclopentitol | β-galactosidase | Inhibitor |

| N-benzyl-β-D-galacto aminocyclopentitol | β-glucosidase | Inhibitor |

| N-benzyl-α-D-galacto aminocyclopentitol | α-galactosidase | Strong Inhibitor |

These detailed research findings highlight that the cyclopentane scaffold of 3-aminocyclopentanol provides a versatile platform for the design of potent and selective enzyme inhibitors. The precise spatial arrangement of the amino and hydroxyl groups, combined with the strategic placement of substituents on the amine, are the determining factors for achieving high-affinity binding to the active sites of target enzymes.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a cornerstone of computational chemistry for studying reaction mechanisms. DFT calculations can map out the entire energy landscape of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

Asymmetric catalysis is vital for producing specific stereoisomers of chiral molecules like 3-Aminocyclopentanol (B77102), as different isomers can have vastly different biological activities. The preparation of the (1R,3S) isomer, for example, can be achieved through processes like a chiral Diels-Alder reaction catalyzed by a copper complex. wipo.int

Transition state analysis using DFT is particularly valuable in understanding and optimizing such catalytic processes. By modeling the interaction between the catalyst, reactants, and the surrounding solvent, researchers can locate the transition state structures for the formation of all possible stereoisomers. The calculated energy of these transition states is a direct indicator of the reaction rate for each pathway. A lower transition state energy implies a faster reaction. In asymmetric catalysis, the chiral catalyst creates a diastereomeric transition state for each enantiomer of the product. The difference in the calculated energies of these diastereomeric transition states allows for the rationalization and prediction of the enantiomeric excess (ee) observed experimentally. This analysis provides fundamental insights into the source of stereoselectivity, guiding the design of more efficient and selective catalysts.

The stereochemistry of 3-Aminocyclopentanol is of paramount importance, as it is a critical building block for potent pharmaceutical agents where specific stereoisomers are required for efficacy. The prediction of stereochemical outcomes is a primary application of computational modeling in organic synthesis.

Using the energy profiles generated from DFT calculations, the most favorable reaction pathway can be determined. The stereochemical outcome is dictated by the relative energy barriers of the competing pathways leading to different stereoisomers. The product that is formed via the lowest energy transition state will be the major product. Computational models can thus predict the stereoselectivity of a reaction before it is ever run in a lab, saving significant time and resources. This predictive power is essential for chiral compounds like 3-Aminocyclopentanol, enabling the targeted synthesis of the desired (1R,3S), (1S,3R), or other isomers by selecting appropriate catalysts and reaction conditions that computational models identify as optimal. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods like DFT are excellent for studying reactions, they are computationally expensive for modeling the dynamic behavior of molecules over time. Molecular Dynamics (MD) simulations address this by using classical mechanics to simulate the motions of atoms and molecules. MD is a powerful technique to investigate the conformational landscape of flexible molecules like 3-Aminocyclopentanol hydrochloride. nih.gov An MD simulation tracks the trajectory of each atom over time, providing a detailed picture of how the molecule folds, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations can reveal the preferred three-dimensional structures (conformations) in solution. By analyzing the simulation trajectory, one can identify the most stable, low-energy conformations and the energy barriers to interconversion between them. This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target like an enzyme or receptor. Metrics such as the Root Mean Square Deviation (RMSD) can be calculated from the simulation to assess the stability of the molecule's structure over the simulation time, with stable systems reaching an equilibrium state. northumbria.ac.uk

| Simulation Parameter | Typical Value/Condition | Information Gained |

|---|---|---|

| Simulation Time | 100 ns - 1 µs | Observation of long-timescale conformational changes. northumbria.ac.uk |

| Solvent Model | Explicit (e.g., TIP3P water) | Accurate representation of solute-solvent interactions. |

| Temperature | 300 K (Physiological) | Simulation of behavior under biological conditions. |

| RMSD Analysis | < 3 Å for stable systems | Assessment of structural stability and equilibration. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. aps.org Methods like DFT can be used to compute a wide range of molecular properties and reactivity descriptors that explain a molecule's behavior in chemical reactions. rasayanjournal.co.in

For this compound, these calculations can quantify its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. Other calculated descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, provide a comprehensive profile of the molecule's reactivity. rasayanjournal.co.in These descriptors can be used to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. rasayanjournal.co.in

| Quantum Chemical Descriptor | Symbol | Significance for Reactivity |

|---|---|---|

| Ionization Potential | I | Energy required to remove an electron. |

| Electron Affinity | A | Energy released when an electron is added. |

| Chemical Hardness | η | Resistance to change in electron distribution. A lower value indicates higher reactivity. rasayanjournal.co.in |

| Electronegativity | χ | The power to attract electrons. A higher value indicates a better electron acceptor. rasayanjournal.co.in |

| Electrophilicity Index | ω | A measure of the stabilization in energy when the system acquires additional electronic charge. rasayanjournal.co.in |

Predictive Modeling for Biological Activity and Target Interactions

A primary goal in studying a compound like this compound is to understand its potential biological activity and interactions with molecular targets. Predictive modeling, particularly using machine learning and quantitative structure-activity relationship (QSAR) models, provides a rapid means to screen compounds for potential efficacy. nih.gov

These models are built by training algorithms on large datasets of compounds with known biological activities. nih.gov First, a set of molecular descriptors (physicochemical properties, topological indices, quantum chemical parameters) is calculated for each molecule in the training set. The machine learning algorithm then learns the mathematical relationship between these descriptors and the observed activity (e.g., inhibitory concentration, IC50). Once trained, the model can predict the biological activity of new, untested compounds like this compound based solely on its calculated descriptors. nih.gov Different models, such as random forest, gradient boosting, and linear regression, can be developed and their predictive power compared using statistical metrics like the coefficient of determination (R²). nih.gov This approach allows for the high-throughput virtual screening of derivatives and analogs to prioritize which compounds should be synthesized and tested experimentally.

| Machine Learning Model | Reported Predictive Performance (R²) | Use Case |

|---|---|---|

| Random Forest Regression | 0.84 | High accuracy prediction of biological activity (e.g., pIC50). nih.gov |

| Bagging Regression | 0.80 | Robust predictions with reduced variance. nih.gov |

| Gradient Boosting Regression | 0.77 | Effective for complex, non-linear relationships. nih.gov |

| Linear Regression | 0.58 | Baseline model for establishing linear relationships. nih.gov |

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation and Purity Determination

Spectroscopic techniques are indispensable for elucidating the molecular structure and assessing the purity of 3-Aminocyclopentanol (B77102) hydrochloride. These methods provide detailed information about the compound's atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for Stereohomogeneity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity and, crucially, the stereohomogeneity of 3-Aminocyclopentanol hydrochloride. ¹H NMR, in particular, provides detailed information about the chemical environment of each proton in the molecule.

In a study detailing the synthesis of (1R, 3S)-3-amino-1-cyclopentanol, the hydrochloride salt was analyzed by ¹H NMR in deuterium (B1214612) oxide (D₂O). google.com The resulting spectrum displays distinct signals corresponding to the protons of the cyclopentyl ring and the protons attached to the carbon atoms bearing the amino and hydroxyl groups. The multiplicity and chemical shifts of these signals are indicative of the cis relationship between the amino and hydroxyl groups, a key feature of the molecule's stereochemistry. google.com The integration of the signals also confirms the correct ratio of protons in the structure. The absence of signals corresponding to the trans isomer would confirm the stereohomogeneity of the sample.

Mass Spectrometry (MS) and LC-MS for Quantification

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for its quantification in various matrices. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for quantitative analysis. rsc.orgresearchgate.net

The electron ionization (EI) or electrospray ionization (ESI) of 3-Aminocyclopentanol would produce a protonated molecular ion [M+H]⁺. For the free base, 3-aminocyclopentanol (C₅H₁₁NO, molecular weight 101.15 g/mol ), the expected m/z would be approximately 102.1. pharmacompass.com The hydrochloride salt would show the same ion in solution. Further fragmentation in tandem mass spectrometry (MS/MS) would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the amino group. uni-muenster.de These characteristic fragmentation patterns can be used to develop highly selective and quantitative LC-MS/MS methods, such as Multiple Reaction Monitoring (MRM), for the determination of this compound in complex biological or chemical samples. researchgate.netnih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from impurities and for the determination of its enantiomeric purity. These techniques are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric excess of chiral compounds like this compound. nih.gov The determination of enantiomeric excess is critical as different enantiomers of a compound can exhibit distinct biological activities. The use of a chiral stationary phase (CSP) in HPLC allows for the separation of the enantiomers, which can then be quantified to determine the enantiomeric purity of the sample. nih.gov A high percentage of enantiomeric excess (e.e.) indicates a high degree of stereochemical purity. For instance, a reported purity of >95% for (1R,3S)-3-Aminocyclopentanol Hydrochloride as determined by HPLC suggests a high level of both chemical and enantiomeric purity. wiley.com

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. However, due to the polar nature of the amino and hydroxyl groups in this compound, which can lead to poor peak shape and thermal decomposition, derivatization is typically required prior to GC analysis. researchgate.netsigmaaldrich.comsigmaaldrich.com

Common derivatization reagents for amines and alcohols include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). researchgate.netsigmaaldrich.comnih.gov The derivatization process replaces the active hydrogens on the amino and hydroxyl groups with less polar, more volatile groups, making the compound amenable to GC analysis. researchgate.netresearchgate.net The resulting derivatized compound can then be separated from any impurities on a suitable GC column, and its purity can be determined by the relative peak area.

Chiral Chromatography (e.g., Chiral HPLC)

Chiral chromatography is a specialized form of chromatography that is used to separate enantiomers. nih.gov For 3-Aminocyclopentanol, which has two chiral centers, chiral HPLC is the method of choice for resolving its enantiomers.

Research has demonstrated the successful resolution of racemic 3-aminocyclopentanol using preparative HPLC with a chiral stationary phase. Specifically, a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) column has been shown to provide baseline separation of the enantiomers. wiley.com This separation is achieved through differential interactions between the enantiomers and the chiral stationary phase. The ability to achieve baseline separation (Resolution, Rs > 1.5) is critical for the accurate quantification of each enantiomer and the determination of enantiomeric excess. wiley.com

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Sustainability

The demand for greener and more cost-effective chemical processes has spurred research into novel synthetic routes for 3-Aminocyclopentanol (B77102) hydrochloride. A key objective is to overcome the high costs and challenges associated with chiral control in existing methods.

Recent advancements have led to the development of new process routes that are shorter and more efficient. google.com One such innovative method starts with the copper-catalyzed oxidation of tert-butyl hydroxylamine (B1172632) carbonate, which then undergoes an in-situ hetero-Diels-Alder reaction with cyclopentadiene (B3395910). google.com This is followed by a series of reactions including selective reduction, lipase-catalyzed chiral separation, hydrogenation, and deprotection to yield the final product with high optical purity. google.com This novel route is noted for being cost-effective and having a short process flow. google.comgoogle.com

Another approach utilizes an amide formed by a chiral carboxylic acid and hydroxylamine as a chiral source. google.com This method also involves a copper-catalyzed oxidation reaction to quickly obtain a chiral Diels-Alder product, followed by reduction, deprotection, and acidification. google.com A significant advantage of this process is the ability to recycle the chiral carboxylic acid, further enhancing its sustainability. google.com

Future research will likely continue to focus on:

The use of bio-catalysis, such as enzymes, for even more selective and environmentally friendly transformations.

The development of catalytic systems that utilize earth-abundant metals.

The exploration of starting materials derived from renewable biomass sources. nih.gov

Discovery of New Therapeutic Applications Beyond Current Targets

Currently, (1R,3S)-3-Aminocyclopentanol hydrochloride is a well-established key chiral intermediate in the synthesis of the anti-HIV drug Bictegravir. google.com However, its potential extends far beyond this single application. The chiral nature and functional groups of 3-aminocyclopentanol make it an attractive scaffold for the development of new therapeutic agents.

Research has shown that aminocyclopentanols can act as mimics of putative intermediates in the hydrolysis of α-d-galactosides, suggesting their potential as inhibitors of glycosidases. nih.govrsc.org Although the initial compounds tested did not show significant anomer selectivity, this avenue of research opens the door to designing more specific and potent enzyme inhibitors for a variety of diseases. nih.govrsc.org

The future discovery of new therapeutic applications will likely involve:

Enzyme Inhibition: Targeting other enzymes implicated in diseases such as diabetes, cancer, and other viral infections. The amino and hydroxyl groups can form critical hydrogen bonds and electrostatic interactions within enzyme active sites.

Receptor Modulation: Serving as a core structure for ligands that can modulate the activity of various cellular receptors.

Complex Molecule Synthesis: Utilizing 3-aminocyclopentanol hydrochloride as a chiral building block for the synthesis of a wide range of complex and biologically active molecules.

A summary of research findings on the synthesis of aminocyclopentanol derivatives is presented below.

| Starting Material | Key Transformations | Target/Application | Reference |

| tert-butyl hydroxylamine carbonate, cyclopentadiene | Hetero-Diels-Alder, enzymatic resolution | (1R,3S)-3-aminocyclopentanol hydrochloride | google.com |

| Amide of chiral carboxylic acid and hydroxylamine | Chiral Diels-Alder, copper catalysis | (1R,3S)-3-aminocyclopentanol hydrochloride | google.com |

| cis-fused cyclopentane-1,4-lactone | Stereoselective transformations | α-d-galacto configured sugar mimics | nih.govrsc.org |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift towards continuous manufacturing, or flow chemistry. While specific studies on the integration of this compound synthesis into flow systems are not yet widely published, this is a logical and promising future direction.

Flow chemistry offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes minimize the risks associated with highly reactive or hazardous reagents.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purity.

Scalability: Scaling up production is more straightforward and efficient than in batch processes.

The multi-step syntheses of this compound could be redesigned for a continuous flow process. google.comgoogle.com For instance, the initial Diels-Alder reaction, subsequent reductions, and purification steps could be integrated into a single, automated line. This would not only improve efficiency but also address some of the current limitations, such as high solvent consumption in purification steps like chromatography.

Automated synthesis platforms, guided by real-time reaction monitoring and machine learning algorithms, could further optimize the synthesis, leading to faster discovery of optimal reaction conditions and more robust manufacturing processes.

Advanced Material Science Applications

The potential of this compound and its derivatives in material science is a largely unexplored but promising frontier. The unique combination of a rigid cyclopentane (B165970) core with reactive amino and hydroxyl groups makes it an interesting candidate for the design of novel functional materials.

Potential applications in material science could include:

Polymer Chemistry: The amino and hydroxyl groups can serve as monomers or cross-linking agents in the synthesis of advanced polymers, such as polyamides or polyurethanes, with unique thermal and mechanical properties.

Chiral Ligands: The compound could be used to synthesize chiral ligands for asymmetric catalysis, a critical technology in the production of enantiomerically pure chemicals.

Self-Assembling Materials: The ability of the functional groups to form hydrogen bonds could be exploited to create supramolecular structures and self-assembling materials with applications in nanotechnology and drug delivery.

Functional Surfaces: The molecule could be used to modify surfaces, imparting chirality or specific binding properties for applications in chiral separations or biosensors.

While cyclopentanol (B49286) derivatives are already used in applications like perfumes and solvents, the specific functionalities of 3-aminocyclopentanol open up more advanced possibilities. nih.gov Research into the conversion of biomass-derived furfural (B47365) into cyclopentanone (B42830) derivatives for various applications is also gaining traction, suggesting a sustainable source for such materials in the future. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-aminocyclopentanol hydrochloride, and how can purity be validated?

- Methodological Answer : A common synthesis involves refluxing the precursor compound (e.g., compound 4) with concentrated HCl in methanol for 2 hours, yielding 82% product after vacuum concentration and aqueous-phase purification . Purity can be validated using analytical techniques such as NMR (e.g., δ 4.33 ppm for hydroxyl protons) and HPLC. Solubility data (e.g., 16.1 mg/mL in water via ESOL) and chromatographic retention times should align with reference standards .

Q. How does the solubility profile of this compound impact experimental design?

- Methodological Answer : The compound exhibits high solubility in water (16.1–220 mg/mL depending on the computational model), enabling its use in aqueous reaction systems. However, discrepancies between models (e.g., SILICOS-IT vs. ESOL solubility predictions) necessitate empirical validation. For hydrophobic matrices, co-solvents like methanol or DMSO may be required .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS hazard codes H302, H315, and H319, indicating toxicity if ingested, skin irritation, and eye damage. Use PPE (gloves, goggles) and work in a fume hood. Storage under inert atmosphere at room temperature minimizes degradation. Emergency procedures should align with SDS guidelines for similar hydrochloride salts .

Advanced Research Questions

Q. How can stereochemical purity of this compound isomers (e.g., (1S,3S)-form) be confirmed?